Cianopramine

Catalog No.
S523693
CAS No.
66834-24-0
M.F
C20H23N3
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cianopramine

CAS Number

66834-24-0

Product Name

Cianopramine

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3

InChI Key

LQXYCDLHSKICDY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-cyano-imipramine, 3-cyanoimipramine, 5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile, cianopramine, cyanoimipramine, Ro 11-2465

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

The exact mass of the compound Cianopramine is 305.1892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cianopramine (CAS: 66834-24-0), also known as 3-cyanoimipramine or Ro 11-2465, is a highly potent and selective tricyclic serotonin (5-HT) reuptake inhibitor [1]. In chemoinformatic and pharmacological procurement, it serves as a critical benchmark compound and radioligand precursor for serotonin transporter (SERT) binding assays. Unlike early-generation tricyclic antidepressants (TCAs) that exhibit broad monoamine transporter promiscuity, cianopramine provides researchers with a targeted tool for isolating serotonergic mechanisms. Its structural cyano-substitution at the 3-position of the dibenzazepine ring fundamentally alters its binding kinetics, making it a standard reference material for high-precision neurochemical profiling and quantitative autoradiography[2].

Substituting cianopramine with structurally related TCAs, such as imipramine or clomipramine, introduces significant assay confounding due to off-target binding and lower transporter affinity [1]. Standard imipramine interacts with multiple binding sites and exhibits substantial norepinephrine reuptake inhibition, complicating the isolation of SERT-specific kinetics. While clomipramine is a closer analog, it lacks the absolute potency and the single-site binding profile characteristic of cianopramine [2]. For procurement in quantitative autoradiography or high-throughput receptor mapping, failing to use the 3-cyano derivative results in higher background noise, multi-site binding artifacts, and reduced signal-to-noise ratios, ultimately compromising the reproducibility of radioligand assays.

Quantified Serotonin Reuptake Inhibition Potency vs. Standard TCAs

In vitro studies on human blood platelets demonstrate that cianopramine is significantly more potent at inhibiting 3H-serotonin uptake than its structural analogs. Cianopramine yields an IC50 of 0.7 nM, making it 6 times more potent than clomipramine and 14 times more potent than imipramine [1].

Evidence DimensionInhibition of 3H-serotonin uptake (IC50)
Target Compound Data0.7 nM (7 x 10^-10 M)
Comparator Or BaselineClomipramine (~4.2 nM) and Imipramine (~9.8 nM)
Quantified Difference6-fold higher potency than clomipramine; 14-fold higher than imipramine
ConditionsIn vitro human blood platelet assay

Ensures maximum SERT blockade at lower concentrations, minimizing solvent effects and off-target interactions in high-throughput screening assays.

Single-Class Binding Specificity for Quantitative Autoradiography

When utilized as a tritiated radioligand ([3H]cyanoimipramine), cianopramine binds to a single class of high-affinity serotonin uptake sites in brain tissue. This sharply contrasts with[3H]imipramine, which exhibits complex binding to two distinct sites, complicating data interpretation and increasing background noise[1].

Evidence DimensionBinding site class specificity
Target Compound DataSingle class of high-affinity SERT binding sites
Comparator Or Baseline[3H]imipramine (binds to two distinct sites)
Quantified DifferenceElimination of secondary low-affinity/off-target binding site artifacts
ConditionsQuantitative autoradiography in rat brain slices

Provides a cleaner, more easily quantifiable signal for neuroanatomical mapping and competitive binding assays, eliminating the need for complex multi-site mathematical modeling.

Selectivity for Serotonin Over Norepinephrine Reuptake

Cianopramine and its metabolites exhibit a selective pharmacological profile, favoring 5-hydroxytryptamine (5-HT) uptake inhibition over noradrenaline (norepinephrine) in vivo. This selectivity is comparable to modern SSRIs like citalopram, distinguishing it from traditional TCAs which display mixed monoamine reuptake inhibition [1].

Evidence Dimension5-HT vs. Norepinephrine uptake inhibition selectivity
Target Compound DataHighly selective for 5-HT uptake
Comparator Or BaselineStandard TCAs (e.g., Amitriptyline, Imipramine - mixed 5-HT/NE inhibitors)
Quantified DifferenceNear-exclusive serotonergic targeting compared to dual-action TCAs
ConditionsIn vivo monoamine uptake assays

Allows researchers to isolate serotonergic pathways in animal models without confounding adrenergic side effects or baseline shifts.

Weak Postsynaptic Serotonin Receptor Antagonism

While highly potent at the transporter, cianopramine exhibits weak antagonism at postsynaptic serotonin receptors. In rat stomach fundus strip assays, it reduced serotonin-induced contractions with an IC50 of 50 µM (5 x 10^-5 M), proving that its anti-serotonin properties are minimal at concentrations where reuptake inhibition is maximized [1].

Evidence DimensionPostsynaptic 5-HT receptor antagonism (IC50)
Target Compound Data50 µM (weak antagonism)
Comparator Or BaselineReuptake inhibition IC50 (0.7 nM)
Quantified Difference>70,000-fold separation between reuptake inhibition and postsynaptic receptor blockade
ConditionsRat stomach fundus strip contraction assay

Confirms that cianopramine functions purely as a reuptake inhibitor at working concentrations, preventing unwanted postsynaptic receptor blockade during functional assays.

Radioligand Precursor for SERT Mapping

As a precursor for [3H]cyanoimipramine, cianopramine is the targeted choice for quantitative autoradiography of serotonin uptake sites due to its single-site binding kinetics, outperforming standard imipramine [1].

Reference Standard for High-Throughput Transporter Assays

Employed as a potent benchmark (IC50 = 0.7 nM) in competitive binding assays evaluating novel SSRIs or SNRIs, ensuring tight assay calibration [2].

In Vivo Isolation of Serotonergic Pathways

Utilized in behavioral and neurochemical animal models where selective 5-HT reuptake inhibition is required without the noradrenergic confounding typical of standard tricyclic compounds [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

305.189197746 Da

Monoisotopic Mass

305.189197746 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02MNR4P2PM

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

66834-24-0

Wikipedia

Cianopramine

Dates

Last modified: 02-18-2024
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8: Pawlowski L, Nowak G, Górka Z, Mazela H. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities. Psychopharmacology (Berl). 1985;86(1-2):156-63. PubMed PMID: 3927352.
9: Underwood MD, Kassir SA, Bakalian MJ, Galfalvy H, Mann JJ, Arango V. Neuron density and serotonin receptor binding in prefrontal cortex in suicide. Int J Neuropsychopharmacol. 2012 May;15(4):435-47. doi: 10.1017/S1461145711000691. Epub 2011 May 9. PubMed PMID: 21733245; PubMed Central PMCID: PMC4167642.
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13: Cesura AM, Ritter A, Picotti GB, Da Prada M. Uptake, release, and subcellular localization of 1-methyl-4-phenylpyridinium in blood platelets. J Neurochem. 1987 Jul;49(1):138-45. PubMed PMID: 3495635.
14: Hashimoto K, Inoue O, Suzuki K, Yamasaki T, Kojima M. Synthesis and evaluation of [11C]cyanoimipramine. Int J Rad Appl Instrum B. 1987;14(6):587-92. PubMed PMID: 3429240.
15: Pranger AD, Alffenaar JW, Wessels AM, Greijdanus B, Uges DR. Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography- tandem mass spectrometry method. J Anal Toxicol. 2010 Apr;34(3):135-41. PubMed PMID: 20406537.
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